

ReACp53: Precision Restoration of p53 Transcriptional Activity

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Compound of Interest

Compound Name: ReACp53

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A Technical Guide for Drug Development & Translational Research

Executive Summary

ReACp53 is a first-in-class cell-penetrating peptide (CPP) designed to target the structural aggregation of mutant p53. Unlike small molecule reactivators (e.g., PRIMA-1) that target cysteine modification, **ReACp53** operates via a steric zipper inhibition mechanism. It specifically binds to the aggregation-prone segment (residues 252–258) of the p53 DNA-binding domain, preventing amyloid fibril formation and shifting the equilibrium toward the functional, transcriptional state. This guide details the mechanistic basis, synthesis, and experimental validation of **ReACp53** in high-grade serous ovarian carcinoma (HGSO) and other p53-mutant malignancies.

Part 1: Mechanism of Action & Rational Design

The failure of p53 in >50% of human cancers is often driven by missense mutations (e.g., R175H, R248Q) that destabilize the core domain, exposing a hydrophobic segment that drives prion-like aggregation.

1.1 The Amyloid Trap

Wild-type (WT) p53 is metastable. Oncogenic mutations lower the denaturation energy barrier, exposing the "sticky" segment 252-LTIITLE-258.

- Pathology: These segments on adjacent unfolded monomers interdigitate, forming a "steric zipper"—a dry, tight interface that nucleates amyloid fibrils.
- Consequence: Sequestration of p53 into cytosolic aggregates (loss of function) and co-aggregation with p63/p73 (gain of oncogenic function/dominant negative effect).[1]

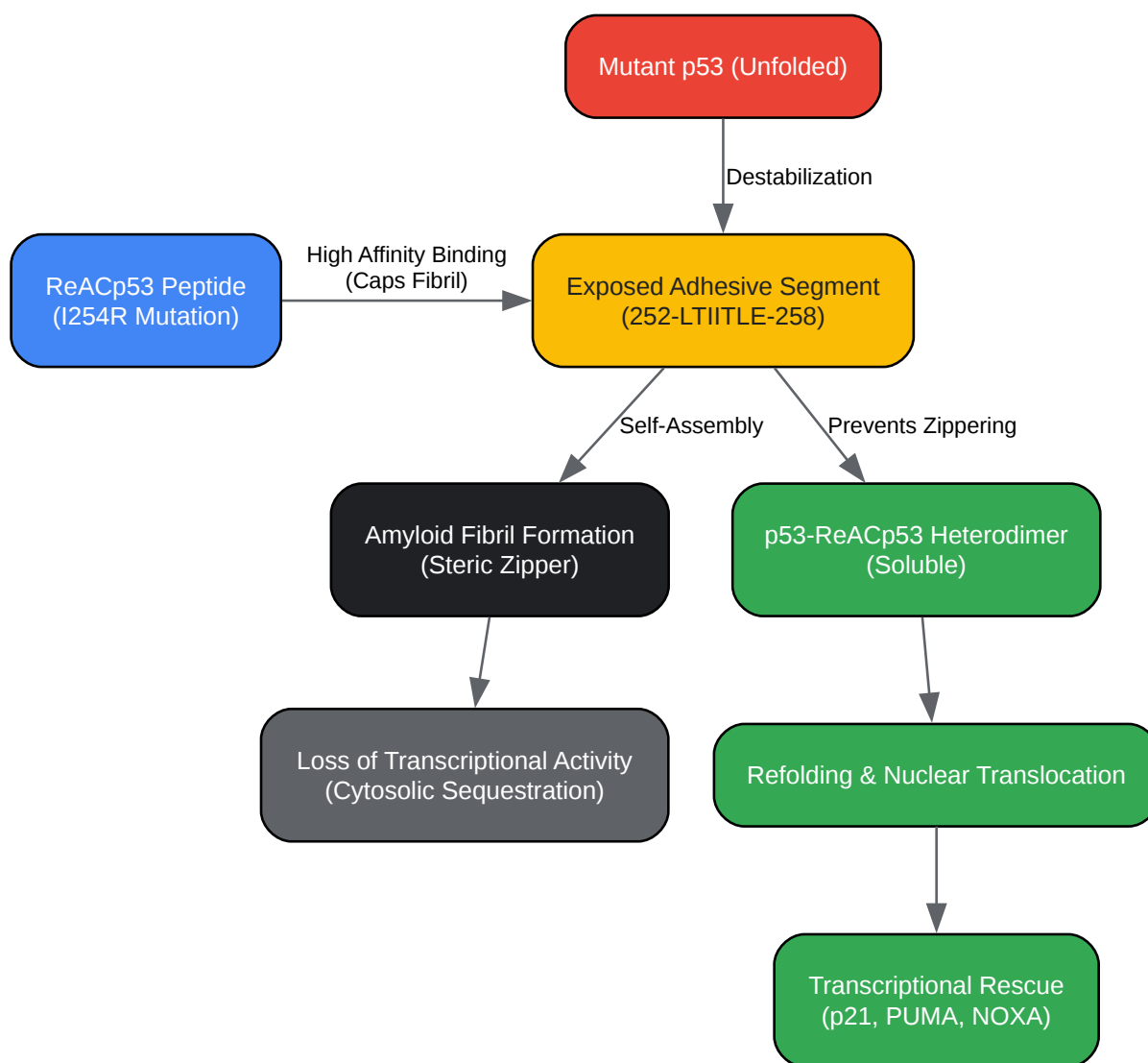
1.2 ReACp53 Design Logic

ReACp53 acts as a "cap" for the growing fibril. It mimics the aggregation sequence but contains a "gatekeeper" mutation that prevents further propagation.

- Target Sequence: p53 residues 252–258 (LTIITLE).
- Inhibitor Mutation: I254R.[2] The substitution of the hydrophobic Isoleucine (I) with the charged Arginine (R) at position 254 disrupts the hydrophobic packing required for fibril elongation while maintaining specific binding to the target interface.
- Cell Penetration: An N-terminal Poly-Arginine tag ensures rapid cytosolic and nuclear uptake.

Peptide Sequence: NH₂ - [R₉] - [Linker] - [Cargo] - COOH

- Sequence: RRRRRRRRRR-PIL-TRITLE
- Note: The PIL linker facilitates flexibility between the bulky uptake tag and the binding cargo.



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Figure 1: Mechanism of **ReACp53**-mediated rescue.^{[1][3][4][5][6]} The peptide intercepts the aggregation pathway by capping the exposed adhesive segment of unfolded p53.

Part 2: Experimental Protocols

2.1 Synthesis and Handling

- Synthesis: Standard Fmoc solid-phase peptide synthesis (SPPS).
- Purification: Reverse-phase HPLC (>95% purity required).
- Storage: Lyophilized powder at -20°C.

- Reconstitution: Dissolve in sterile, nuclease-free water or PBS to 1-5 mM stock. Avoid DMSO if possible, as high concentrations can affect peptide secondary structure, though it is compatible up to 1%.
- Shelf Life: Reconstituted stock is stable for 1 week at 4°C or 6 months at -80°C. Avoid freeze-thaw cycles.

2.2 In Vitro Efficacy: High-Throughput Organoid Screening

This protocol validates **ReACp53** activity in patient-derived organoids (PDOs), the gold standard for predicting clinical response.

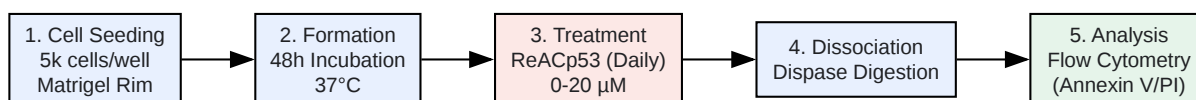
Materials:

- HGSOC Patient-Derived Cells (or OVCAR3 cell line).[3]
- Matrigel (Growth Factor Reduced).
- MammoCult™ Human Medium (StemCell Technologies).
- **ReACp53** Peptide (Stock 5 mM).
- Annexin V-FITC / Propidium Iodide (PI).

Workflow:

- Organoid Establishment:
 - Dissociate tumor tissue/cells into single-cell suspension.
 - Resuspend 5,000 cells in 10 µL Matrigel/MammoCult mix (1:1 ratio).
 - Plate as a "rim" around the edge of a 96-well plate well to prevent central necrosis.
 - Solidify at 37°C for 20 min, then add 100 µL MammoCult.
 - Culture for 48 hours to allow spheroid formation.
- Treatment:

- Replace medium with fresh MammoCult containing **ReACp53** (0, 5, 10, 20 μ M).
- Critical Control: Use a Scrambled Peptide (same amino acid composition, random sequence) to rule out toxicity from the Poly-Arg tag.
- Incubate for 72 hours. Note: **ReACp53** is susceptible to proteases; daily replenishment of media + peptide is recommended for maximum efficacy.
- Readout (Flow Cytometry):
 - Dissociate organoids using Dispase (1 mg/mL).
 - Stain with Annexin V/PI.[3][7]
 - Analyze for apoptosis (Annexin V+) and necrosis (PI+).



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Figure 2: Workflow for testing **ReACp53** efficacy in 3D tumor organoids.

Part 3: Data Interpretation & Benchmarks

3.1 Expected Quantitative Outcomes

When evaluating **ReACp53**, success is defined by specific shifts in cellular markers.

Metric	Expected Outcome (Responders)	Control (Non-Responders/WT p53)	Significance
IC50 (Viability)	5 – 15 μ M	> 50 μ M or No Effect	Indicates specific targeting of mutant p53.
p53 Localization	Nuclear (Puncta disappear)	Cytosolic/Punctate	Restoration of nuclear translocation signal.
p21 mRNA	> 5-fold increase	No change	Transcriptional reactivation.
Apoptosis	> 40% Annexin V+	< 10% Annexin V+	Induction of p53-dependent cell death.

3.2 Specificity Check

ReACp53 should NOT affect cells with:

- Wild-Type p53: The aggregation sequence is buried in the stable native structure.
- p53 Null: No target protein exists to aggregate. If toxicity is observed in these controls, it indicates off-target effects of the Poly-Arg tag (ensure concentration < 30 μ M).

Part 4: Translational Implications

4.1 In Vivo Efficacy

In xenograft models (e.g., OVCAR3 intraperitoneal injection in NSG mice), **ReACp53** administered intraperitoneally (IP) at 10 mg/kg (3x/week) has shown:

- Significant reduction in tumor burden.[\[8\]](#)[\[9\]](#)
- Shrinkage of established tumors (regression).
- Minimal systemic toxicity (no weight loss).

4.2 Combination Synergy

ReACp53 synergizes with platinum-based chemotherapy (Carboplatin).[10]

- Mechanism: Carboplatin induces DNA damage. Normally, mutant p53 cells cannot arrest/repair, leading to genomic instability but survival. Restored p53 (via **ReACp53**) senses the Carboplatin damage and forces the cell into apoptosis.
- Protocol: Co-treatment with **ReACp53** (Sub-IC50) + Carboplatin shifts the Carboplatin dose-response curve significantly to the left.

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